![molecular formula C18H25N9O B5502694 4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)

4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

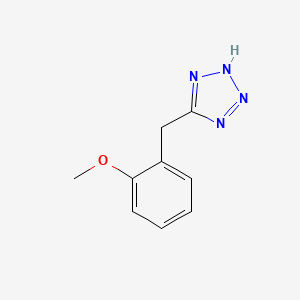

The compound appears to be a novel synthetic molecule, likely with potential applications in chemistry and pharmacology. It contains functional groups like imidazole, triazole, and piperidine, which are common in many biologically active compounds.

Synthesis Analysis

- The synthesis of similar compounds, such as 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, involves a four-component cyclo-condensation using catalysts like SO4 2−/Y2O3 in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

- Structural studies of similar compounds, like 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, have been conducted. These studies focus on crystal structure determination, revealing intermolecular hydrogen bonds and conformational details (Thimmegowda et al., 2009).

Chemical Reactions and Properties

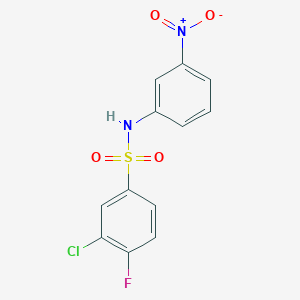

- Compounds with similar structures exhibit various chemical reactions. For example, 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone shows significant reactions in synthesis, characterized by IR, NMR, and MS studies, indicating the presence of specific functional groups and bonds (Govindhan et al., 2017).

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the synthesis and biological evaluation of novel derivatives that share structural motifs with the specified compound, particularly those incorporating 1,2,4-triazole and piperidine groups. These compounds have been shown to exhibit significant antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and demonstrated excellent antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Research

Compounds bearing 1,2,4-triazole and piperidine motifs have also been studied for their potential anticancer activities. Molecular docking studies and analyses of molecular stability and conformational aspects suggest that these derivatives could act as effective inhibitors against specific cancer targets, such as the Epidermal Growth Factor Receptor (EGFR), indicating a possible role in anticancer drug development (Karayel, 2021).

Synthesis and Structural Studies

Research into the synthesis of related compounds, such as those incorporating azole rings and piperidine, has been extensive, aiming to develop novel molecules with potential therapeutic applications. For example, the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving piperidine in refluxing ethanol has been reported, highlighting the versatility of these chemical frameworks in drug design and development (Goli-Garmroodi et al., 2015).

Ligand Design for Bioactive Molecules

The design and synthesis of ligands based on 1,2,4-triazole and piperidine units for binding to metal ions demonstrate the application of such compounds in medicinal chemistry and bioinorganic chemistry. These studies pave the way for the development of metal-based drugs and diagnostic agents, showcasing the chemical versatility and applicability of these frameworks (Mundwiler, Kündig, Ortner, & Alberto, 2004).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[4-[4-ethyl-5-[(2-methylimidazol-1-yl)methyl]-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N9O/c1-3-27-16(10-25-9-6-20-14(25)2)22-23-18(27)15-4-7-24(8-5-15)17(28)11-26-13-19-12-21-26/h6,9,12-13,15H,3-5,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAJMETUWHFWBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1C2CCN(CC2)C(=O)CN3C=NC=N3)CN4C=CN=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5502619.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5502627.png)

![4-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]methyl}benzoic acid](/img/structure/B5502640.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5502648.png)

![N'-{(3S*,4R*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5502659.png)

![1-methyl-3-[2-(4-morpholinyl)ethyl]-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5502669.png)

![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)

![5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5502700.png)

![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)

![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)